molecular formula C25H23ClN4S B4797101 N,N-dibenzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

N,N-dibenzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4797101
M. Wt: 447.0 g/mol
InChI Key: VBUOQUARXBPWMF-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the reaction of benzylamine derivatives with isothiocyanates. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

Benzylamine derivative+IsothiocyanateN,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea\text{Benzylamine derivative} + \text{Isothiocyanate} \rightarrow \text{N,N-dibenzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea} Benzylamine derivative+Isothiocyanate→N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Benzyl-substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.

    Medicine: Studied for its potential therapeutic effects, including antibacterial and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as acetylcholinesterase, preventing the breakdown of acetylcholine and thereby modulating neurotransmission. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-N’-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
  • N,N-dibenzyl-N’-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
  • N,N-dibenzyl-N’-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]thiourea

Uniqueness

N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

1,1-dibenzyl-3-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4S/c26-23-13-11-22(12-14-23)19-30-16-15-24(28-30)27-25(31)29(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-16H,17-19H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUOQUARXBPWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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